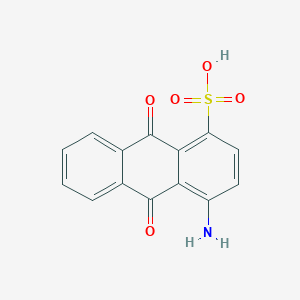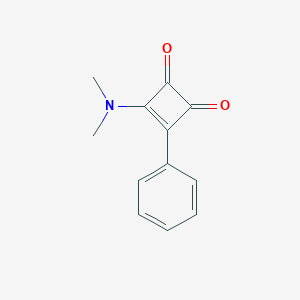
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is a unique organic compound characterized by its cyclobutene ring structure with a dione functionality and a dimethylamino group attached to the third carbon, along with a phenyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield cyclobutene derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclobutene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A cyclobutene derivative with methoxy groups instead of dimethylamino and phenyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups.
Bis(dimethylamino)squaraine: An isomer with two dimethylamino groups and a squaraine structure.
Uniqueness
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22118-96-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-9(11(14)12(10)15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
PENPZDQWPKLNAN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




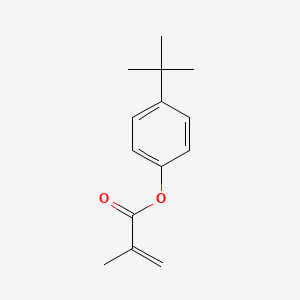

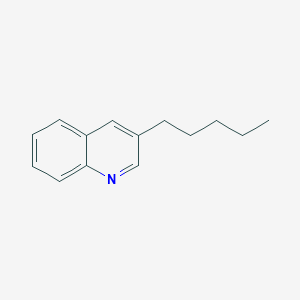
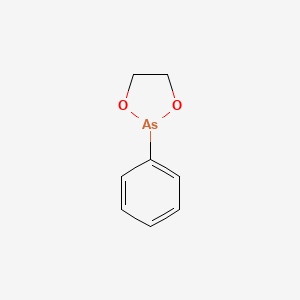
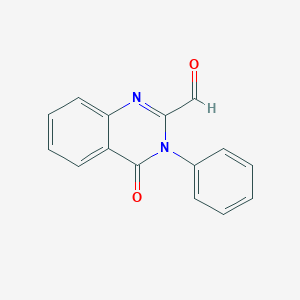
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
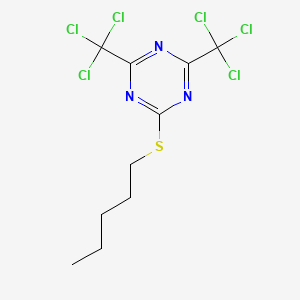
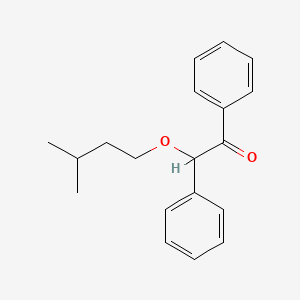
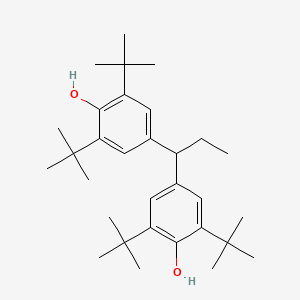
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
